molecular formula C10H13NO3 B12983764 (R)-3-Amino-2-(3-hydroxybenzyl)propanoic acid

(R)-3-Amino-2-(3-hydroxybenzyl)propanoic acid

Cat. No.: B12983764
M. Wt: 195.21 g/mol
InChI Key: LKVSOMKAMASQOE-MRVPVSSYSA-N
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Description

®-3-Amino-2-(3-hydroxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxybenzyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(3-hydroxybenzyl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from commercially available precursors. The key steps include:

    Protection of Functional Groups: Protecting groups are used to shield reactive sites during intermediate steps.

    Formation of the Hydroxybenzyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

    Introduction of the Amino Group: This step often involves reductive amination or other amine introduction techniques.

    Final Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as chromatography.

Industrial Production Methods: Industrial production methods for ®-3-Amino-2-(3-hydroxybenzyl)propanoic acid may involve biocatalysis or chemoenzymatic synthesis to achieve high enantioselectivity and yield. These methods are optimized for scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxybenzyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

Chemistry: ®-3-Amino-2-(3-hydroxybenzyl)propanoic acid is used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its chiral nature makes it valuable for studying stereochemistry in biological systems.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and efficacy.

Industry: In the industrial sector, ®-3-Amino-2-(3-hydroxybenzyl)propanoic acid is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

    3-Hydroxybenzoic Acid: Shares the hydroxybenzyl group but lacks the amino and propanoic acid moieties.

    3-Aminobenzoic Acid: Contains the amino group but lacks the hydroxybenzyl and propanoic acid components.

    2-Amino-3-(3-hydroxyphenyl)propanoic Acid: Similar structure but with variations in the position of functional groups.

Uniqueness: ®-3-Amino-2-(3-hydroxybenzyl)propanoic acid is unique due to its combination of functional groups and chiral center, which confer specific reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-3,5,8,12H,4,6,11H2,(H,13,14)/t8-/m1/s1

InChI Key

LKVSOMKAMASQOE-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CN)C(=O)O

Origin of Product

United States

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